Ethyl 2-(2-methyl-1,3-benzothiazol-5-yl)acetate
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Overview
Description
Ethyl 2-(2-methyl-1,3-benzothiazol-5-yl)acetate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including ethyl 2-(2-methyl-1,3-benzothiazol-5-yl)acetate, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli Reaction: A multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-1,3-benzothiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Ethyl 2-(2-methyl-1,3-benzothiazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-1,3-benzothiazol-5-yl)acetate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. Additionally, it may interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-methylimidazo[2,1-b][1,3]benzothiazol-3-yl)acetate
- 2-(2-氨基噻唑-5-基)-乙酸乙酯
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Uniqueness
Ethyl 2-(2-methyl-1,3-benzothiazol-5-yl)acetate stands out due to its unique combination of a benzothiazole ring with an ethyl ester group. This structure imparts specific chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-(2-methyl-1,3-benzothiazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)7-9-4-5-11-10(6-9)13-8(2)16-11/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFLLWROFACHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)SC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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